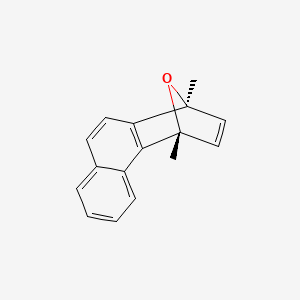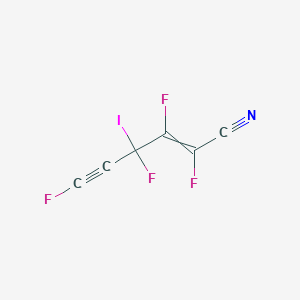![molecular formula C13H13N3O2 B14184126 2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol CAS No. 924964-11-4](/img/structure/B14184126.png)
2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol is a chemical compound with the molecular formula C13H13N3O2. It is known for its unique structure, which includes a pyridine ring linked to a phenoxy group through a diazenyl bridge. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol typically involves the reaction of 4-aminopyridine with 4-hydroxybenzene diazonium chloride, followed by the coupling of the resulting diazenyl compound with ethylene glycol. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the diazenyl bridge, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenoxy compounds .
Aplicaciones Científicas De Investigación
2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl bridge plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-{4-[(E)-(Phenyldiazenyl)phenoxy]ethan-1-ol}
- 2-{4-[(E)-(Pyridin-3-yl)diazenyl]phenoxy}ethan-1-ol
- 2-{4-[(E)-(Pyridin-2-yl)diazenyl]phenoxy}ethan-1-ol
Uniqueness
What sets 2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol apart is its specific diazenyl linkage to the pyridine ring, which imparts unique chemical and biological properties. This structural feature enhances its utility in various research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
924964-11-4 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-[4-(pyridin-4-yldiazenyl)phenoxy]ethanol |
InChI |
InChI=1S/C13H13N3O2/c17-9-10-18-13-3-1-11(2-4-13)15-16-12-5-7-14-8-6-12/h1-8,17H,9-10H2 |
Clave InChI |
DLINNRRDNZZRHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=NC=C2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
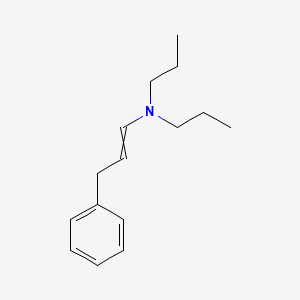
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
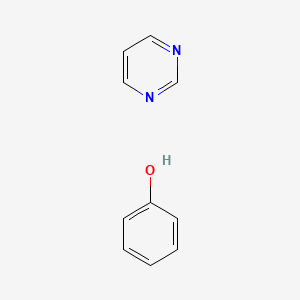
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)

![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
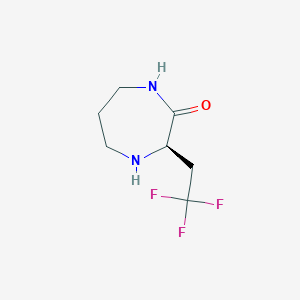
![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)
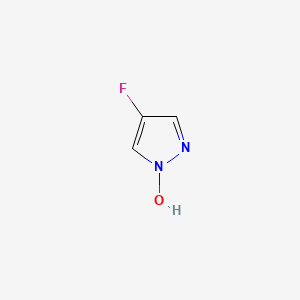
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
